molecular formula C14H14BrNO3 B1286009 1-Boc-5-Bromo-3-formylindole CAS No. 325800-39-3

1-Boc-5-Bromo-3-formylindole

Cat. No.: B1286009
CAS No.: 325800-39-3
M. Wt: 324.17 g/mol
InChI Key: SESUUKNLBXWLAZ-UHFFFAOYSA-N
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Description

1-Boc-5-Bromo-3-formylindole (CAS: 325800-39-3) is a protected indole derivative widely utilized as a key intermediate in organic synthesis, particularly in pharmaceutical and materials science research. The compound features a tert-butoxycarbonyl (Boc) group at the indole nitrogen, a bromine substituent at position 5, and a formyl group at position 3. The Boc group enhances stability during synthetic procedures by protecting the reactive nitrogen, while the bromine and formyl groups provide sites for further functionalization via cross-coupling, condensation, or nucleophilic substitution reactions .

Commercial availability is confirmed by suppliers such as CymitQuimica and J&H Chemical, with purities up to 97% and pricing tiers ranging from €62.00/g (1g) to €645.00/25g . Its structural features make it valuable in synthesizing heterocyclic compounds and bioactive molecules, as evidenced by its inclusion in combinatorial libraries and heterocyclic building block catalogs .

Properties

IUPAC Name

tert-butyl 5-bromo-3-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-6-10(15)4-5-12(11)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESUUKNLBXWLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585947
Record name tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325800-39-3
Record name tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Boc-5-Bromo-3-formylindole typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Boc-5-Bromo-3-formylindole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene and acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Boc-5-Bromo-3-formylindole involves its interaction with specific molecular targets. The formyl group at the 3-position and the bromine atom at the 5-position allow the compound to bind to various enzymes and receptors, modulating their activity. The Boc group protects the nitrogen atom, preventing unwanted side reactions and enhancing the compound’s stability .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of 1-Boc-5-Bromo-3-formylindole and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR) Source
This compound 5-Br, 3-CHO, Boc-protected C₁₄H₁₅BrN₂O₃ 345.62 Not reported IR: ~1700 cm⁻¹ (C=O Boc), ~1660 cm⁻¹ (CHO)
5-Bromo-3-methylindole (CAS: 10075-48-6) 5-Br, 3-CH₃ C₉H₈BrN 214.07 Not reported ¹H NMR: δ 7.8–7.1 (aromatic), δ 2.5 (CH₃)
1-Boc-5-Benzyloxy-3-formylindole 5-OBn, 3-CHO, Boc-protected C₂₁H₂₀N₂O₄ 364.40 Not reported IR: ~1700 cm⁻¹ (C=O Boc), ~1660 cm⁻¹ (CHO)
5-Bromo-3-(hydroxymethyl)-1H-indole (Boc-protected) 5-Br, 3-CH₂OH, Boc-protected C₁₄H₁₆BrNO₃ 326.19 Not reported ¹H NMR: δ 4.7 (CH₂OH), δ 1.5 (Boc CH₃)
1-Boc-5-bromo-3-(chloromethyl)-7-azaindole 5-Br, 3-CH₂Cl, Boc-protected, 7-aza C₁₃H₁₄BrClN₂O₂ 345.62 Not reported ¹H NMR: δ 4.6 (CH₂Cl), δ 1.4 (Boc CH₃)

Spectral and Physical Property Trends

  • Melting Points : Bromine position impacts crystallinity; 5-bromo derivatives (e.g., compound 34 in ) exhibit higher melting points (141–142°C) than 6-bromo analogs (133–134°C) due to improved packing efficiency .
  • IR Spectroscopy : Formyl-containing compounds (e.g., this compound) show distinct C=O stretches at ~1660–1700 cm⁻¹, absent in hydroxymethyl or chloromethyl variants .

Biological Activity

1-Boc-5-Bromo-3-formylindole is a notable compound within the indole family, characterized by its unique structural features, including a bromine atom at the 5-position, a formyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest due to its significant biological activity, particularly in pharmacological studies and medicinal chemistry.

  • Chemical Formula : C₁₄H₁₄BrNO₃
  • CAS Number : 325800-39-3
  • Molecular Weight : 328.17 g/mol

The biological activity of this compound is largely attributed to its interactions with various enzymes and receptors. The presence of the formyl group enhances its reactivity, allowing it to participate in enzyme inhibition, particularly against cytochrome P450 enzymes such as CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, making this compound relevant in studies concerning drug-drug interactions and pharmacokinetics.

Biological Activity

Research indicates several key biological activities associated with this compound:

  • Enzyme Inhibition : Significant inhibition of cytochrome P450 enzymes has been documented, influencing the metabolism of various pharmaceuticals.
  • Anticancer Properties : Compounds in the indole class are often explored for their potential anticancer effects, with preliminary studies suggesting that this compound may exhibit similar properties.
  • Antiviral Activity : As an intermediate in synthesizing biologically active compounds, it may also contribute to antiviral research efforts.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
5-BromoindoleBromine at position fiveLacks formyl and Boc groups
3-FormylindoleFormyl group at position threeNo bromine or Boc protection
N-Boc-5-bromoindoleSimilar Boc protection but lacks formyl groupDifferent functional profile
Tert-butyl 5-bromoindoleSimilar bromine substitution but no formyl groupFocuses on stability through tert-butyl

The combination of the bromine atom, formyl group, and Boc protecting group in this compound allows for versatile synthetic pathways while imparting significant biological activity through its interaction with cytochrome P450 enzymes.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Cytochrome P450 Inhibition Study :
    • A study demonstrated that this compound effectively inhibits CYP1A2 and CYP2C19, leading to altered drug metabolism profiles in vitro. This finding is critical for understanding potential drug interactions when co-administered with other pharmaceuticals.
  • Anticancer Activity Assessment :
    • Preliminary investigations into the anticancer properties of indole derivatives have suggested that compounds like this compound may induce apoptosis in cancer cell lines. Further studies are needed to elucidate specific pathways involved.
  • Synthetic Applications :
    • As an intermediate in organic synthesis, this compound has been utilized to develop various biologically active derivatives. Its reactivity allows for modifications that enhance therapeutic efficacy against multiple targets.

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